Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC12904280
InChI: InChI=1S/C11H15NO4/c1-3-16-10(13)7-5-8-4-6-9(12-8)11(14)15-2/h4,6,12H,3,5,7H2,1-2H3
SMILES: CCOC(=O)CCC1=CC=C(N1)C(=O)OC
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol

Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC12904280

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C11H15NO4/c1-3-16-10(13)7-5-8-4-6-9(12-8)11(14)15-2/h4,6,12H,3,5,7H2,1-2H3
Standard InChI Key PLIXSTKSTCGFLN-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC=C(N1)C(=O)OC
Canonical SMILES CCOC(=O)CCC1=CC=C(N1)C(=O)OC

Introduction

Chemical Structure and Functional Features

The compound’s structure centers on a pyrrole ring (C4H4NH\text{C}_4\text{H}_4\text{NH}), a heterocycle renowned for its aromatic stability and reactivity. Key functional groups include:

  • Methyl ester group (COOCH3\text{COOCH}_3) at position 2.

  • 3-Ethoxy-3-oxopropyl chain (CH2CH2COOCH2CH3\text{CH}_2\text{CH}_2\text{COOCH}_2\text{CH}_3) at position 5.

The ethoxy-oxopropyl side chain introduces both hydrophobicity and ester reactivity, enabling participation in hydrolysis, transesterification, and nucleophilic substitution reactions. The IUPAC name, methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate, reflects these substituents’ positions and identities.

Synthesis and Preparation Methods

Synthesis of methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. A plausible route includes:

  • Pyrrole Core Formation:

    • Cyclization of γ-keto esters or Knorr pyrrole synthesis using aminoketones .

  • Side Chain Introduction:

    • Michael addition or alkylation to attach the 3-ethoxy-3-oxopropyl group.

  • Esterification:

    • Reaction with methanol under acidic conditions to form the methyl ester.

Table 1: Representative Synthesis Pathway

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclizationEthyl acetoacetate, NH₃65–70
2AlkylationEthyl acrylate, K₂CO₃, DMF50–60
3EsterificationMethanol, H₂SO₄, reflux80–85

Key challenges include optimizing reaction conditions to minimize side products and enhance regioselectivity during alkylation.

Physicochemical Characteristics

Experimental data for this compound remain sparse, but computational and analog-based predictions provide insights:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight225.24 g/molVulcanChem
Density~1.1–1.2 g/cm³Analogous compounds
Boiling Point~250–270°CQSPR models
LogP (Lipophilicity)1.8–2.2ChemAxon predictions
SolubilityLow in water; soluble in DMSOExperimental analogs

The compound’s low water solubility and moderate lipophilicity suggest potential bioavailability challenges, necessitating prodrug strategies for pharmaceutical applications.

CompoundActivity (IC₅₀)Target Organism/Cell LineReference
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate12.5 µg/mL (Antibacterial)S. aureus
4-Benzyl pyrrole-dicarboxylate8.7 µM (Anticancer)MCF-7 breast cancer
Methyl 5-(3-ethoxy...)PendingN/A

Industrial and Research Applications

  • Organic Synthesis:

    • Serves as a precursor for heterocyclic scaffolds in drug discovery.

  • Material Science:

    • Pyrrole derivatives are explored in conductive polymers and organic semiconductors.

  • Pharmaceutical Development:

    • Structural tunability supports design of kinase inhibitors and anti-inflammatory agents.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes reduce scalability.

  • Data Gaps: Absence of in vivo toxicity and pharmacokinetic profiles.

Future research should prioritize:

  • Streamlined Synthesis: Catalytic methods to improve yields.

  • Biological Screening: Target-specific assays to validate therapeutic potential.

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